molecular formula C17H14BrNO B8268723 6-Bromo-3-(phenylmethoxy)-2-naphthalenamine

6-Bromo-3-(phenylmethoxy)-2-naphthalenamine

Cat. No.: B8268723
M. Wt: 328.2 g/mol
InChI Key: WRDMLDTWGJDYTF-UHFFFAOYSA-N
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Description

6-Bromo-3-(phenylmethoxy)-2-naphthalenamine is an organic compound with the molecular formula C17H14BrNO It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a bromine atom, a phenylmethoxy group, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-(phenylmethoxy)-2-naphthalenamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the bromination of 2-naphthol to obtain 6-bromo-2-naphthol, followed by the protection of the hydroxyl group with a suitable protecting group such as tert-butyldimethylsilyl (TBDMS). The protected intermediate is then subjected to a nucleophilic substitution reaction with phenylmethanol to introduce the phenylmethoxy group. Finally, the protecting group is removed, and the amine group is introduced through a reductive amination reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-(phenylmethoxy)-2-naphthalenamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-Bromo-3-(phenylmethoxy)-2-naphthalenamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Bromo-3-(phenylmethoxy)-2-naphthalenamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-2-naphthalenamine
  • 3-Phenylmethoxynaphthalene
  • 2-Naphthalenamine

Uniqueness

6-Bromo-3-(phenylmethoxy)-2-naphthalenamine is unique due to the presence of both a bromine atom and a phenylmethoxy group on the naphthalene ring, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

6-bromo-3-phenylmethoxynaphthalen-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrNO/c18-15-7-6-13-9-16(19)17(10-14(13)8-15)20-11-12-4-2-1-3-5-12/h1-10H,11,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRDMLDTWGJDYTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C3C=CC(=CC3=C2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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